![molecular formula C8H7N3OS B462550 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine CAS No. 299935-03-8](/img/structure/B462550.png)

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

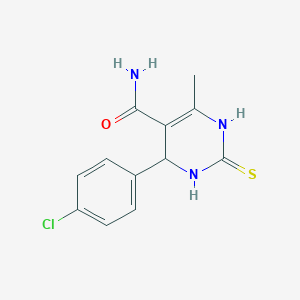

“5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 299935-03-8 . It has a molecular weight of 193.23 . The IUPAC name for this compound is 5-[(E)-2-(2-furyl)ethenyl]-1,3,4-thiadiazol-2-ylamine .

Molecular Structure Analysis

The InChI code for “5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine” is 1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

A series of compounds including the 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine structure have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as molecules for further development in antimicrobial treatments (Reddy et al., 2010).

Noncovalent Interactions Study

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share a core structure with 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine, provides insights into the structural characteristics that contribute to their stability and interactions. This research aids in understanding the molecular basis of these compounds' activities and could guide the design of new drugs with improved efficacy (El-Emam et al., 2020).

Chemical Synthesis and Transformation

Research into the synthesis and transformation of related thiadiazole compounds highlights the versatility and reactivity of the thiadiazole ring. These studies not only expand the chemical toolbox available for synthesizing novel compounds but also pave the way for developing new drugs and materials with tailored properties (Remizov et al., 2019).

Heterocyclic Compound Synthesis

The arylation of furan-2-carboxylic acid and its derivatives, leading to the synthesis of various thiadiazole, oxadiazole, and triazolothiadiazole derivatives, showcases the potential of thiadiazole compounds in creating diverse heterocyclic structures. These synthetic pathways offer valuable methodologies for the development of compounds with potential pharmacological applications (Gorak et al., 2009).

Antileishmanial Activity

A novel series of thiadiazole-2-amines has been synthesized and evaluated for their antileishmanial activity, demonstrating the potential of thiadiazole derivatives in treating parasitic infections. The structure-activity relationship (SAR) study of these compounds provides valuable insights for designing more effective antileishmanial agents (Tahghighi et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXCMIQLBKLRAB-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462483.png)

![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)

![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)

![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462551.png)

![4-[1-(4-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B462658.png)

![2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B462659.png)

![8-{[2-(2-hydroxyethoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B462672.png)

![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)

![methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate](/img/structure/B462708.png)

![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)